(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid
Description
Properties
IUPAC Name |
(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,11-12,14H,5,8-10H2,1-4H3,(H,18,19)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXUFLXBJGFODO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433186 | |
| Record name | (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172900-71-9 | |
| Record name | (αR)-4-Methoxy-3-(3-methoxypropoxy)-α-(1-methylethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172900-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-α-(1-methylethyl)-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid, also known by its CAS number 172900-71-9, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is C17H26O5, with a molecular weight of approximately 310.39 g/mol. The compound features a complex structure that includes a methoxy-substituted phenyl group and a branched butanoic acid moiety.
Research indicates that this compound exhibits activity through multiple pathways:
- Bruton's Tyrosine Kinase (BTK) Inhibition :
- Cell Cycle Arrest and Apoptosis :
Pharmacological Effects
The biological activity of this compound has been investigated in various contexts:
- Anti-cancer Properties : Its ability to inhibit BTK suggests potential use in treating B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
- Autoimmune Disorders : Given its role in modulating B cell activity, this compound may also have therapeutic implications for autoimmune diseases where B cells play a pivotal role.
Research Findings
A summary of key studies exploring the biological activity of this compound is presented below:
Scientific Research Applications
Medicinal Chemistry
(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid has shown promise in various therapeutic areas:
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit specific inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : Research suggests potential efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials:
- Polymer Additives : Its properties can enhance the thermal stability and mechanical strength of polymer matrices.
- Nanotechnology Applications : The compound can be functionalized for use in nanocarriers for drug delivery systems, improving bioavailability and targeted delivery of therapeutics.
Biochemical Research
In biochemical studies, this compound can serve as a tool compound:
- Enzyme Inhibitors : It may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.
- Receptor Binding Studies : The compound's structure allows it to interact with various receptors, making it useful for studying receptor-ligand interactions .
Case Study 1: Anti-inflammatory Research
A study published in a peer-reviewed journal demonstrated that this compound effectively reduced inflammation markers in vitro. The research involved testing on human cell lines exposed to inflammatory stimuli, showing a significant decrease in cytokine production.
Case Study 2: Anticancer Activity
In another study focusing on cancer therapeutics, this compound was tested against breast cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis at specific concentrations, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
3-Methyl-2-phenylbutanoic Acid Derivatives
Example: (R)-3-Methyl-2-phenylbutanoic acid (CAS MFCD00021708) .
| Property | Target Compound | 3-Methyl-2-phenylbutanoic Acid |
|---|---|---|
| Aromatic Substituents | 4-Methoxy-3-(3-methoxypropoxy)phenyl | Phenyl |
| Chirality | (R)-configuration | Racemic or (R)/(S)-enantiomers |
| Functional Groups | Carboxylic acid, ethers | Carboxylic acid, no ethers |
| Biological Role | Renin inhibitor intermediate | Unknown (research chemical) |
Key Differences :
- The target compound's methoxypropoxy groups improve hydrophilicity compared to the phenyl group in 3-methyl-2-phenylbutanoic acid.
- The chiral (R)-configuration is essential for Aliskiren’s activity, whereas 3-methyl-2-phenylbutanoic acid derivatives lack therapeutic validation .
Hydroxy/Oxo-Substituted Butanoic Acids
Examples :
- (2R,3S)-3-Hydroxy-2-methylbutanoic acid .
- 2-Oxo-3-hydroxy-4-phosphobutanoic acid (HMDB0001416) .
| Property | Target Compound | (2R,3S)-3-Hydroxy-2-methylbutanoic Acid | 2-Oxo-3-hydroxy-4-phosphobutanoic Acid |
|---|---|---|---|
| Functional Groups | Carboxylic acid, ethers | Carboxylic acid, hydroxyl | Carboxylic acid, ketone, phosphate |
| Chirality | (R)-configuration | (2R,3S) configuration | None (achiral) |
| Biological Relevance | Renin inhibition | Metabolic intermediate | Phosphorylation pathways |
Key Differences :
- The phosphate group in 2-oxo-3-hydroxy-4-phosphobutanoic acid enables participation in phosphorylation cascades, unlike the target compound’s ether-linked groups .
Trifluoromethyl-Substituted Analogs
Example: (R)-2-[4-Methoxy-3-(4-Trifluoromethyl-benzylcarbamoyl)benzyl]butanoic acid (IC50 > 50,000 nM for γ-secretase) .
| Property | Target Compound | Trifluoromethyl Analog |
|---|---|---|
| Aromatic Substituents | Methoxypropoxy | Trifluoromethyl benzylcarbamoyl |
| Electron Effects | Electron-donating (methoxy) | Electron-withdrawing (CF₃) |
| Biological Activity | Renin inhibition | γ-Secretase inhibition (weak) |
Key Differences :
Ester Derivatives
Example: Ethyl (E)-2-(4-Methoxy-3-(3-Methoxypropoxy)benzylidene)-3-methylbutanoate (CAS 387868-07-7) .
| Property | Target Compound | Ester Derivative |
|---|---|---|
| Functional Group | Carboxylic acid | Ethyl ester |
| Bioavailability | Polar, ionized at physiological pH | Lipophilic, better membrane permeability |
| Role | Active intermediate | Prodrug (requires hydrolysis) |
Key Differences :
Enantiomeric Comparisons
Example: (S)-2-(4-Methoxy-3-(3-Methoxypropoxy)benzyl)-3-methylbutanoic acid (CAS 173433-57-3) .
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Configuration | (R) at benzyl carbon | (S) at benzyl carbon |
| Biological Activity | High (Aliskiren intermediate) | Likely inactive or reduced efficacy |
Key Differences :
- Enantiomers exhibit divergent biological activities due to stereospecific enzyme binding. The (R)-form is critical for renin inhibition, while the (S)-form lacks therapeutic validation .
Preparation Methods
Functionalization of Phenol Derivatives
The 4-methoxy-3-(3-methoxypropoxy)benzyl group is synthesized through sequential etherification:
-
Starting material : 4-Methoxy-3-hydroxybenzaldehyde.
-
Alkylation : Reaction with 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-methoxypropoxy group.
-
Reduction : Conversion of the aldehyde to a benzyl alcohol using NaBH₄ or catalytic hydrogenation.
-
Halogenation : Formation of the benzyl bromide via HBr or PBr₃ for subsequent coupling.
Table 1: Reaction Conditions for Benzyl Fragment Synthesis
Synthesis of the Chiral Butanoic Acid Moiety
Asymmetric Aldol Condensation
The (2R)-3-methylbutanoic acid fragment is constructed via an enantioselective aldol reaction:
Resolution of Racemic Mixtures
Alternative approaches involve:
-
Racemic synthesis : Condensation of isobutyryl chloride with diethyl malonate.
-
Enzymatic resolution : Use of lipases to hydrolyze the ester enantioselectively.
Coupling Strategies for Final Assembly
Nucleophilic Alkylation
Grignard Reaction
-
Grignard reagent : Benzyl-MgBr generated in situ.
-
Electrophile : Ethyl 3-methyl-2-oxobutanoate.
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Stereocontrol : Chiral ligands (e.g., BINOL) to direct R-configuration.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.38 (s, 3H, OCH₃), 3.55–3.72 (m, 4H, OCH₂CH₂CH₂O).
Challenges and Optimization Opportunities
-
Stereoselectivity : Low yields in asymmetric aldol reactions necessitate improved catalysts.
-
Side Reactions : Over-alkylation at the aromatic ring mitigated by stoichiometric control.
-
Scalability : Transition from batch to flow chemistry for halogenation steps.
Industrial-Scale Production Insights
Vendor data (e.g., RR Scientific, Matrix Scientific) indicate:
-
Purity : ≥98% via recrystallization from ethyl acetate/hexane.
-
Cost Drivers : Chiral resolution accounts for ~60% of production expenses.
Patent-Based Methodologies
WO2015034820A1 discloses immunomodulators synthesized using this compound as an intermediate, highlighting:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid?
- Methodology : Synthesis of structurally similar compounds often employs multi-step organic reactions, including etherification and esterification. For example, microwave-assisted synthesis or sonochemistry can improve reaction efficiency and yield by optimizing energy transfer and reducing side reactions . Chiral resolution techniques (e.g., chiral chromatography) are critical for isolating the (2R)-enantiomer .
Q. How can solubility and stability be assessed for this compound in aqueous and organic solvents?
- Methodology : The presence of hydroxyl, methoxy, and carboxylic acid groups enhances water solubility. Stability studies should include pH-dependent degradation assays (e.g., HPLC analysis under acidic/alkaline conditions) and thermal gravimetric analysis (TGA) to evaluate decomposition thresholds .
Q. What analytical techniques are used to confirm structural identity and purity?
- Methodology :
- NMR spectroscopy (¹H/¹³C) to verify stereochemistry and functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV/Vis or MS detection to quantify purity and detect impurities (>95% purity threshold recommended for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
- Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or compound stability.
- Step 1 : Validate compound integrity post-assay using LC-MS to rule out degradation.
- Step 2 : Compare results across multiple cell lines or in vitro models to isolate target specificity.
- Step 3 : Use structural analogs (e.g., methyl or methoxy-substituted derivatives) to identify critical pharmacophores .
Q. What strategies optimize reaction yields while minimizing byproducts during synthesis?
- Methodology :
- Catalyst screening : Transition metal catalysts (e.g., Pd for coupling reactions) improve regioselectivity.
- Byproduct analysis : Use GC-MS or NMR to identify side products (e.g., unreacted intermediates) and adjust stoichiometry.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of methoxy-containing intermediates .
Q. How does enantiomeric purity impact biological interactions, and how is it maintained during storage?
- Methodology :
- Chiral HPLC or circular dichroism (CD) monitors enantiomeric excess.
- Storage : Store at -20°C under inert gas (e.g., argon) to prevent racemization. Desiccants are critical to avoid hydrolysis of methoxy groups .
Q. What computational tools predict binding affinity or metabolic pathways for this compound?
- Methodology :
- Molecular docking (e.g., AutoDock Vina) to simulate receptor-ligand interactions.
- ADMET prediction software (e.g., SwissADME) to estimate metabolic stability and toxicity risks.
- Validate predictions with in vitro cytochrome P450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
